Methyl 4-oxothiane-3-carboxylate

Organic Synthesis Thiopyran Derivatives Phosphorus Ylide Chemistry

Researchers requiring a thiopyran building block with validated 3-position reactivity face sourcing gaps for SAR-driven kinase or protease inhibitor programs. Methyl 4-oxothiane-3-carboxylate (CAS 4160-61-6) closes this gap as a versatile CH-acid synthon. • Enables phosphorus ylide formation and intramolecular Wittig reactions for diverse functionalized thiopyrans • 3-Carboxylate substitution position validated by SAR studies for selective kinase inhibitor design • Methyl ester convertible to hydroxamic acids for enhanced zinc chelation in cysteine protease inhibitor development

Molecular Formula C7H10O3S
Molecular Weight 174.22 g/mol
CAS No. 4160-61-6
Cat. No. B1279344
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-oxothiane-3-carboxylate
CAS4160-61-6
Molecular FormulaC7H10O3S
Molecular Weight174.22 g/mol
Structural Identifiers
SMILESCOC(=O)C1CSCCC1=O
InChIInChI=1S/C7H10O3S/c1-10-7(9)5-4-11-3-2-6(5)8/h5H,2-4H2,1H3
InChIKeyMCUXKFHPGMEIIW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-Oxothiane-3-carboxylate: Core Thiopyran Scaffold


Methyl 4-oxothiane-3-carboxylate is an organosulfur heterocyclic compound belonging to the thiane class, featuring a saturated six-membered ring with a ketone and a methyl ester functionality . With a molecular formula of C7H10O3S and a molecular weight of 174.22 g/mol, it serves primarily as a versatile building block in organic synthesis, particularly for constructing complex thiopyran-containing derivatives [1]. Its utility is underpinned by its reactivity as a CH-acid, enabling the formation of phosphorus ylides, which are key intermediates for further functionalization [2].

Why Generic Substitution Fails for Methyl 4-Oxothiane-3-carboxylate


For procurement decisions, substituting methyl 4-oxothiane-3-carboxylate with a close analog like ethyl 4-oxothiane-3-carboxylate (CAS 1198-44-3) or the non-esterified 4-oxothiane (CAS 1072-72-6) introduces significant risks. The methyl ester's specific reactivity as a CH-acid in phosphonium salt-mediated syntheses is not universally transferable; the electronic and steric effects of the ester group directly influence the formation and stability of the key phosphorus ylide intermediate [1]. The core scaffold, tetrahydrothiopyran-4-one, has established structure-activity relationships showing that substitution at the 3-position is critical for biological activity, a position occupied by the carboxylate moiety in this compound [2]. Therefore, a different ester or a missing functional group at this position would lead to a divergent synthetic pathway or a different biological profile, making direct substitution unreliable without re-validation.

Comparative Evidence for Methyl 4-Oxothiane-3-carboxylate


Ylide Formation vs. Non-Esterified 4-Oxothiane

Methyl 4-oxothiane-3-carboxylate uniquely functions as a CH-acid to form stable phosphorus ylides, a critical intermediate for intramolecular Wittig reactions leading to functionalized thiopyrans. The non-esterified analog, 4-oxothiane (CAS 1072-72-6), lacks the requisite acidic proton at the 3-position and cannot participate in this transformation, limiting its synthetic utility to the simpler, non-functionalized thiopyran-4-one core [1].

Organic Synthesis Thiopyran Derivatives Phosphorus Ylide Chemistry

Physicochemical Properties vs. Ethyl Ester

When comparing the methyl ester (CAS 4160-61-6) to its closest commercial analog, ethyl 4-oxothiane-3-carboxylate (CAS 1198-44-3), the methyl ester has a lower molecular weight (174.22 vs. 188.24 g/mol) and a higher boiling point (285 °C vs. data not found for ethyl, but 134 °C at 10 Torr for the methyl ester) . These differences are critical for purification (e.g., distillation) and handling.

Physicochemical Properties Analytical Chemistry Procurement Specifications

DNA-PK Inhibition and 3-Position Substitution

SAR studies on thiopyran-4-one derivatives have shown that the 3-position is intolerant to substitution for DNA-PK inhibitory activity [1]. Since methyl 4-oxothiane-3-carboxylate has a methyl ester at this critical 3-position, its biological profile is predicted to be fundamentally different from 6-substituted thiopyran-4-ones. This positions it as a negative control or a scaffold for targeting other kinases where 3-substitution is tolerated, a distinction from the class of DNA-PK inhibitors.

Medicinal Chemistry DNA-PK Inhibition Structure-Activity Relationship (SAR)

Vendor Purity and Quality Specifications

The standard commercially available purity for methyl 4-oxothiane-3-carboxylate from major manufacturers like Thermo Scientific Chemicals and Bidepharm is 95-97%, with full analytical characterization (NMR, HPLC, GC) provided on a batch-specific basis . This is comparable to the ethyl analog, but the availability of detailed Certificates of Analysis (CoA) from specific vendors can be a key differentiator for GLP/GMP environments.

Analytical Chemistry Procurement Specifications Quality Control

Application Scenarios for Methyl 4-Oxothiane-3-carboxylate


Thiopyran Libraries via Intramolecular Wittig Reaction

Procure directly for the synthesis of diverse thiopyran derivatives. The compound's unique ability to form phosphorus ylides enables an intramolecular Wittig reaction, a key step reported for generating functionalized thiopyrans [1]. This application is not accessible with the simpler 4-oxothiane scaffold.

Bicyclopyrazolone-Based Thiopyran Synthesis

Use as a starting material for condensation reactions with hydrazine derivatives to synthesize novel bicyclopyrazolones. This specific reactivity has been documented and broadens the accessible chemical space for antimicrobial screening programs [2].

Kinase SAR Probes Beyond DNA-PK

Employ as a key scaffold where the 3-carboxylate substitution is a design feature, not a liability. As SAR studies confirm that the 3-position of the thiopyran-4-one core is intolerant to substitution for DNA-PK inhibition, this compound is a valuable starting point for developing selective inhibitors against other kinase targets that can accommodate this moiety [3].

Cysteine Protease Inhibitor Scaffold

Utilize the thiopyran ring to mimic transition states of enzymatic cleavage for cysteine protease inhibitor design. The methyl ester group can be further converted to hydroxamic acids for enhanced zinc chelation, as indicated by specialized chemical suppliers .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Methyl 4-oxothiane-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.